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molecular formula C10H8O2S B8718453 1-Naphthalenesulfinic acid CAS No. 607-33-0

1-Naphthalenesulfinic acid

Cat. No. B8718453
M. Wt: 192.24 g/mol
InChI Key: ICYDASAGOZFWIC-UHFFFAOYSA-N
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Patent
US04939064

Procedure details

To 500 ml of an aqueous solution of 122 g of sodium sulfite was added 110 g of α-naphthalenesulfonyl chloride. While cooling the mixture with water, 20% aqueous solution of 36 g of sodium hydroxide was dropwise added to the mixture so as to keep the reaction mixture at a pH of about 8. After about one hour, the reaction mixture became uniform. To the mixture was added 135 ml of 35% hydrochloric acid was dropwise added. The formed grayish-white crystals were recovered by filtration and air-dried. The yield was 91.4 g (98% of theoretical value).
[Compound]
Name
aqueous solution
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[C:7]1([S:17](Cl)(=[O:19])=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[OH-].[Na+].Cl>O>[C:7]1([S:17]([OH:19])=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
aqueous solution
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
122 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
110 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl
Step Two
Name
Quantity
135 mL
Type
reactant
Smiles
Cl
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added to the mixture so as
ADDITION
Type
ADDITION
Details
was dropwise added
FILTRATION
Type
FILTRATION
Details
The formed grayish-white crystals were recovered by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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